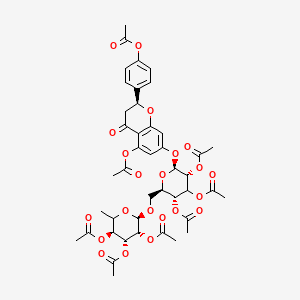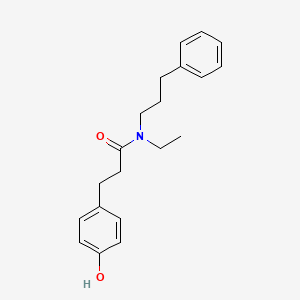
4-Hydroxy 3-Keto Alverine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy 3-Keto Alverine is a derivative of alverine, a compound known for its spasmolytic properties. Alverine is commonly used to treat conditions such as irritable bowel syndrome and primary dysmenorrhea. The modification to this compound introduces additional functional groups, potentially altering its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy 3-Keto Alverine involves multiple steps, starting from alverine. The introduction of the hydroxy and keto groups can be achieved through specific oxidation and hydroxylation reactions. Common reagents used in these processes include oxidizing agents like potassium permanganate (KMnO4) and hydroxylating agents such as hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound would likely involve large-scale oxidation and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize the efficiency of the transformations while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy 3-Keto Alverine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigated for its spasmolytic properties and potential therapeutic uses in gastrointestinal disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxy 3-Keto Alverine involves its interaction with smooth muscle cells. It acts as a smooth muscle relaxant by inhibiting calcium influx, which is essential for muscle contraction. This inhibition occurs through the modulation of calcium channels and receptors, leading to reduced muscle spasms and pain relief.
Vergleich Mit ähnlichen Verbindungen
Alverine: The parent compound, primarily used for its spasmolytic effects.
4-Hydroxy Alverine: A hydroxylated derivative with similar but potentially enhanced properties.
3-Keto Alverine: A ketone derivative with distinct chemical behavior.
Uniqueness: 4-Hydroxy 3-Keto Alverine combines the properties of both hydroxy and keto derivatives, potentially offering a unique profile of biological activity and chemical reactivity. Its dual functional groups may provide enhanced interactions with biological targets and improved therapeutic efficacy.
Eigenschaften
CAS-Nummer |
142047-96-9 |
|---|---|
Molekularformel |
C20H25NO2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-ethyl-3-(4-hydroxyphenyl)-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C20H25NO2/c1-2-21(16-6-9-17-7-4-3-5-8-17)20(23)15-12-18-10-13-19(22)14-11-18/h3-5,7-8,10-11,13-14,22H,2,6,9,12,15-16H2,1H3 |
InChI-Schlüssel |
VLBAKTXSBQAVGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCC1=CC=CC=C1)C(=O)CCC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
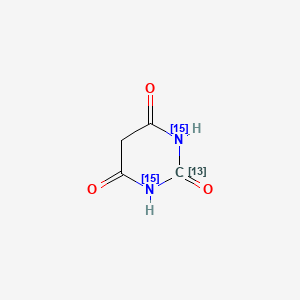
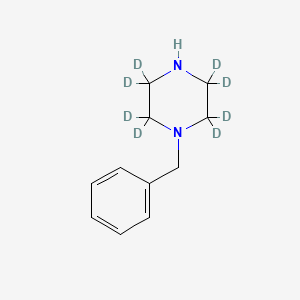
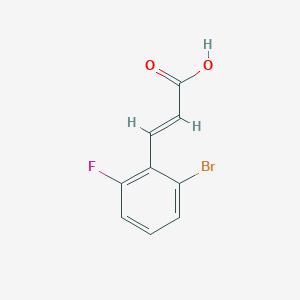
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
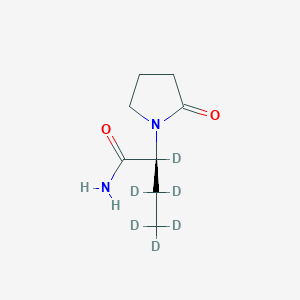
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)

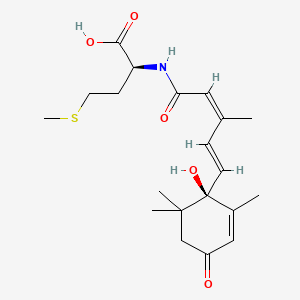
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
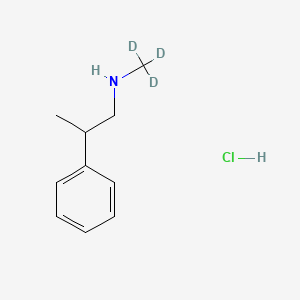
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
